H-Leu-val-leu-ala-pna

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

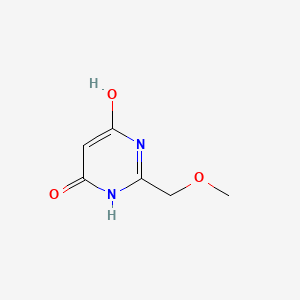

“H-Leu-val-leu-ala-pna” is a peptide substrate. It has been identified as an optimal peptide substrate for continuous assay of HSV-1 protease . It is also a substrate peptide for the Main protease (Mpro) from the SARS coronavirus and SARS-Cov2 . This substrate allows measurement of the activity of Mpro, using a standard plate reader or spectrophotometer .

Wissenschaftliche Forschungsanwendungen

Hemoglobin S Polymerization : A study by Adachi et al. (1994) examined the role of Leu-beta 88 in hemoglobin S polymerization. Their research could provide insights into the interaction of similar peptides in hemoglobin and related biochemical processes (Adachi et al., 1994).

HIV-1 Proteinase Substrates : Richards et al. (1990) developed chromogenic substrates for HIV-1 proteinase, including peptides with sequences similar to "H-Leu-val-leu-ala-pna." This study could be relevant in understanding how such peptides might be used in the context of viral proteinases (Richards et al., 1990).

Serine Proteinase from Ticks : Miyoshi et al. (2004) conducted an enzymatic characterization of a serine proteinase from ticks, exploring the hydrolysis of synthetic substrates that include similar peptide sequences (Miyoshi et al., 2004).

Marine-Derived Cryptides : Henda et al. (2015) investigated the effects of marine-derived cryptides, including di- and tripeptides, on adipogenic processes. Their research on peptides with similar sequences may provide insights into potential applications in metabolism and energy disorders (Henda et al., 2015).

Antimicrobial Peptides from Bee Venom : Čeřovský et al. (2009) isolated novel peptides from bee venom and examined their antimicrobial properties. Understanding the structure and activity of these peptides might offer clues about the potential antimicrobial applications of similar sequences (Čeřovský et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

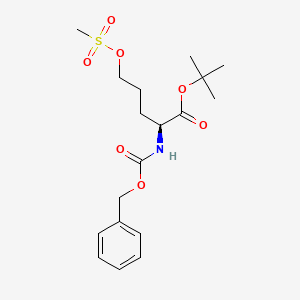

IUPAC Name |

(2S)-2-amino-4-methyl-N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N6O6/c1-14(2)12-20(27)24(34)31-22(16(5)6)26(36)30-21(13-15(3)4)25(35)28-17(7)23(33)29-18-8-10-19(11-9-18)32(37)38/h8-11,14-17,20-22H,12-13,27H2,1-7H3,(H,28,35)(H,29,33)(H,30,36)(H,31,34)/t17-,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIDFCCDJZVMCK-MQGJPIDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)

![2-Aminothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B600035.png)

![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)